5-tert-Butyl-2,4,6-trichloro-pyrimidine

Physical property Handling and storage Procurement logistics

5-tert-Butyl-2,4,6-trichloropyrimidine is the superior choice for chemists demanding maximal steric bias to enforce 6-position regioselectivity in sequential SNAr reactions—unattainable with 5-methyl or 5-isopropyl analogs. Its calculated XLogP of ~4.6 delivers 10- to 100-fold greater lipophilicity, enabling exploration of deep hydrophobic pockets in HIV-1 NNRTI programs and insect growth regulator scaffolds. As a free-flowing pale-green crystalline solid, it eliminates cold-chain logistics, simplifies automated solid dispensing, and reduces scale-up complexity compared to low-melting chloropyrimidine alternatives.

Molecular Formula C8H9Cl3N2
Molecular Weight 239.5 g/mol
Cat. No. B8553325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2,4,6-trichloro-pyrimidine
Molecular FormulaC8H9Cl3N2
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=C(N=C1Cl)Cl)Cl
InChIInChI=1S/C8H9Cl3N2/c1-8(2,3)4-5(9)12-7(11)13-6(4)10/h1-3H3
InChIKeyIORAEZWOOKDUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-2,4,6-trichloropyrimidine: Procurement-Relevant Identity and Class Positioning


5-tert-Butyl-2,4,6-trichloropyrimidine (CAS 124420-77-5) is a trisubstituted chloropyrimidine building block bearing a sterically demanding tert-butyl group at the 5-position of the pyrimidine ring [1]. Its molecular formula is C₈H₉Cl₃N₂ and its molecular weight is 239.5 g/mol . The compound belongs to the 5-alkyl-2,4,6-trichloropyrimidine series, a class of heterocyclic intermediates widely employed in medicinal chemistry and agrochemical research for the construction of kinase inhibitors, antiviral agents, and insect growth regulators via sequential nucleophilic aromatic substitution (SNAr) [2]. The tert-butyl substituent confers distinct physicochemical and reactivity properties that differentiate this compound from its unsubstituted, 5-methyl, and 5-isopropyl congeners [3].

Why 5-tert-Butyl-2,4,6-trichloropyrimidine Cannot Be Interchanged with Other 5-Alkyl-2,4,6-trichloropyrimidines


Within the 5-alkyl-2,4,6-trichloropyrimidine series, the nature of the 5-alkyl substituent directly governs lipophilicity, steric encumbrance around the pyrimidine ring, and regiochemical outcomes in subsequent SNAr reactions [1]. The parent 2,4,6-trichloropyrimidine (mp 23–25 °C) is a low-melting solid or liquid at ambient temperature, while the 5-methyl analog (mp 65–69 °C, logP 2.42–2.75) and 5-isopropyl analog (mp 69–71 °C, logP 3.56) occupy progressively higher melting point and lipophilicity ranges [2]. The tert-butyl congener (pale green crystalline solid, estimated XLogP ~4.6) extends this trend further, offering approximately 10- to 100-fold greater calculated lipophilicity compared to the 5-methyl and 5-isopropyl variants . This magnitude of difference in partitioning behavior, coupled with the pronounced steric shielding of the pyrimidine C4 and C6 chlorine atoms, means that reaction rates, regioselectivity, and downstream biological activity profiles of derived products cannot be extrapolated from analogs with smaller 5-substituents [3].

Quantitative Differentiation Evidence for 5-tert-Butyl-2,4,6-trichloropyrimidine Versus Its Closest Analogs


Physical State at Ambient Temperature: Crystalline Solid Versus Low-Melting Liquid for Unsubstituted Parent

5-tert-Butyl-2,4,6-trichloropyrimidine is a pale green crystalline solid at ambient temperature, whereas the unsubstituted parent 2,4,6-trichloropyrimidine has a melting point of 23–25 °C and is frequently encountered as a liquid or low-melting semisolid under standard laboratory conditions . Among the 5-alkyl congeners, the 5-methyl analog melts at 65–69 °C and the 5-isopropyl analog at 69–71 °C; the tert-butyl derivative continues this trend of elevated melting behavior [1].

Physical property Handling and storage Procurement logistics

Lipophilicity (LogP) Differentiation: ~10- to 100-Fold Increase Over 5-Methyl and 5-Isopropyl Analogs

The computed/estimated logP values for the 5-alkyl-2,4,6-trichloropyrimidine series scale with alkyl chain size and branching: 5-methyl logP = 2.42–2.75, 5-isopropyl logP = 3.56, and 5-tert-butyl estimated XLogP ≈ 4.6 . This represents an increase of approximately 1.85–2.18 logP units relative to the 5-methyl homolog and approximately 1.04 logP units relative to the 5-isopropyl homolog.

Lipophilicity Partition coefficient Drug-likeness optimization

Steric Differentiation: tert-Butyl Group Imposes Significantly Greater Steric Shielding of Pyrimidine Reactive Centers

The tert-butyl substituent at the 5-position introduces steric hindrance that modulates the accessibility of nucleophiles to the chlorine-bearing C4 and C6 positions of the pyrimidine ring [1]. In the broader 5-alkyl-2,4,6-trichloropyrimidine series, the regioselectivity of nucleophilic aromatic substitution is influenced by both electronic and steric factors; the bulkier the 5-substituent, the greater the differentiation in reaction rates between the 4- and 6-positions [2]. The tert-butyl group constitutes the most sterically demanding alkyl substituent commercially available in this series, providing a wider steric differentiation window than 5-methyl or 5-isopropyl [3].

Steric effects Regioselectivity SNAr reaction control

Validated Intermediate for Insect Juvenile Hormone Mimic Synthesis: Documented Agrochemical Research Application

5-(1,1-Dimethylethyl)-2,4,6-trichloropyrimidine (CAS 124420-77-5) is explicitly listed as a synthetic precursor in the preparation of insect juvenile hormone (JH) active compounds in a peer-reviewed publication [1]. The Niwa et al. study (J. Agric. Food Chem. 1990, 38, 514–520) describes the use of this chloropyrimidine intermediate in constructing N,O-disubstituted hydroxylamines and N,N-disubstituted amines that exhibited potent JH-mimetic activity against Culex pipiens larvae [1]. This application is not documented for the 5-methyl or 5-isopropyl analogs in this specific JH-mimetic context, where the tert-butyl group provides the required steric and lipophilic profile for the target compounds [1].

Agrochemical intermediates Insect growth regulators Juvenile hormone mimics

Regioselective SNAr Reactivity Profile: 6-Position Selectivity in 5-Alkyl-2,4,6-trichloropyrimidines as Key MKC-442 Intermediate Platform

5-Alkyl-2,4,6-trichloropyrimidines, including the tert-butyl derivative, react with various nucleophiles (amines, alkoxides, aryl Grignard reagents) to afford regioselectively 6-substituted pyrimidines as the major products [1][2]. This regioselectivity is critical for the synthesis of 5-alkyl-6-arylmethyl-2,4-pyrimidinediones, which are key intermediates for MKC-442 (emivirine)-type HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The steric and electronic influence of the 5-alkyl group, particularly the bulky tert-butyl substituent, reinforces this 6-position bias, enabling efficient construction of the required pharmacophoric pattern [2].

Regioselective substitution Antiviral intermediates NNRTI synthesis

Recommended Procurement Scenarios for 5-tert-Butyl-2,4,6-trichloropyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Sterically Differentiated NNRTI and Kinase Inhibitor Libraries

When constructing focused libraries of 5-alkyl-6-arylmethyl-2,4-pyrimidinediones as MKC-442/emivirine analogs targeting HIV-1 reverse transcriptase (Ki values of emivirine: 0.20 μM and 0.01 μM for dTTP- and dGTP-dependent polymerase activity, respectively), the tert-butyl derivative offers maximal lipophilicity (XLogP ~4.6) and steric bulk among the commercially available 5-alkyl-2,4,6-trichloropyrimidine series [1]. This enables exploration of hydrophobic pockets within the NNRTI binding site that are inaccessible to 5-methyl (logP 2.4–2.8) or 5-isopropyl (logP 3.6) scaffolds .

Agrochemical R&D: Juvenile Hormone Mimic and Insect Growth Regulator Development

For insect growth regulator programs building on precedent from Niwa et al. (J. Agric. Food Chem. 1990, 38, 514–520), 5-tert-butyl-2,4,6-trichloropyrimidine (CAS 124420-77-5) is the validated starting material for constructing JH-active N,O-disubstituted hydroxylamines and N,N-disubstituted amines active against Culex pipiens [1]. Substitution with the 5-methyl or 5-isopropyl analogs would result in significantly different steric and lipophilic profiles, altering the structure-activity relationship trajectory and potentially invalidating the synthetic route [1].

Process Chemistry: Crystalline Solid Handling Advantages for Kilogram-Scale Operations

The pale green crystalline solid form of 5-tert-butyl-2,4,6-trichloropyrimidine at ambient temperature contrasts with the near-ambient-melting parent 2,4,6-trichloropyrimidine (mp 23–25 °C) [1]. For process development and scale-up, a free-flowing crystalline powder eliminates the need for low-temperature storage and simplifies automated solid-dispensing workflows, reducing operational complexity relative to low-melting or liquid chloropyrimidine building blocks .

Sequential SNAr Route Scouting: Maximizing Regioselectivity in Trisubstituted Pyrimidine Synthesis

When developing synthetic routes that require site-selective nucleophilic aromatic substitution on a 2,4,6-trichloropyrimidine scaffold, the 5-tert-butyl variant provides the greatest steric bias favoring 6-position substitution among the 5-alkyl series [1]. This regiochemical control is leveraged in the established synthesis of 5-alkyl-6-arylmethylluracils, where high 6-selectivity is essential for accessing the correct pharmacophoric substitution pattern [1]. Researchers seeking to minimize undesired 4-substituted isomer formation should prioritize the tert-butyl congener over less sterically demanding alternatives .

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